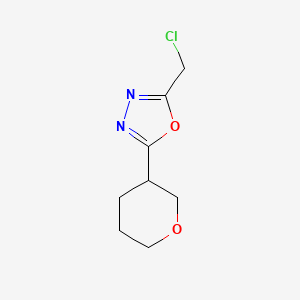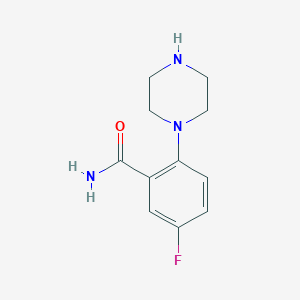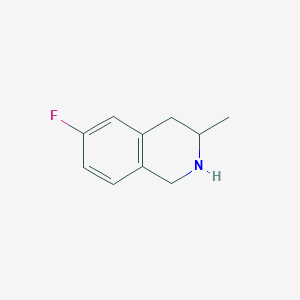
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1343763-36-9 . It has a molecular weight of 165.21 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H12FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Chemical Resolution and Kinetic Studies
6-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has been a subject of interest in chemical resolution and kinetic studies. Bálint et al. (2002) explored its resolution in various solvents using tartaric acid derivatives, observing strong reaction kinetics and solvent dependence. This research proposed an economic resolution process incorporating a racemization step (Bálint et al., 2002). Another study by Kmecz et al. (2001) separated its enantiomers using supercritical fluid extraction with carbon dioxide, further purifying it through partial salt formation and supercritical fluid extraction (Kmecz et al., 2001).
Biological Activities and Pharmacological Potential
Research has also been conducted on the potential biological activities of this compound and related compounds. Nagarajan et al. (1985) synthesized derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, including compounds with fluorinated substituents, examining their antiimplantation activity in rats (Nagarajan et al., 1985).
Crystal Engineering and Structural Studies
The compound has also been involved in crystal engineering studies. Choudhury and Row (2006) investigated the crystal structures of fluorine-substituted isoquinolines, including derivatives of this compound, to understand intermolecular interactions involving fluorine (Choudhury & Row, 2006).
Synthesis and Chemical Transformations
The synthesis of various derivatives of this compound has been explored for potential applications in drug development. Hargitai et al. (2018) described a procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a key intermediate for synthesizing central nervous system drug candidates, based on directed ortho-lithiation reactions (Hargitai et al., 2018).
Analytical Techniques
This compound has also been studied in the context of analytical techniques. Ishida et al. (1991) developed a high-performance liquid chromatographic method for determiningtetrahydroisoquinoline, including its fluorinated derivatives, in rat brain using fluorescence detection. This method involved converting these compounds into fluorescent derivatives for analytical purposes (Ishida et al., 1991).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
6-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEXXTSIIMXLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





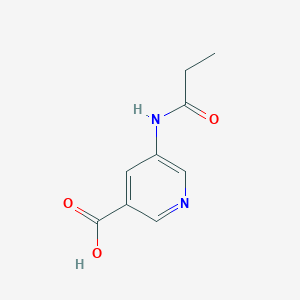
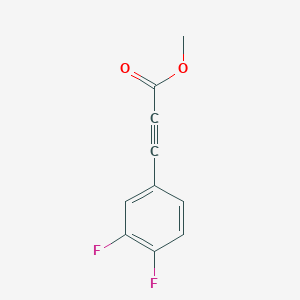
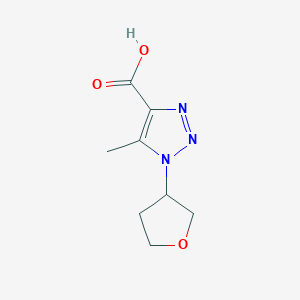
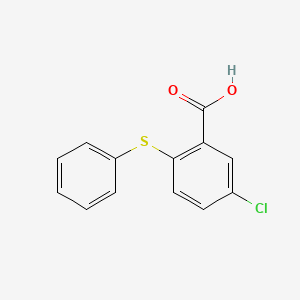

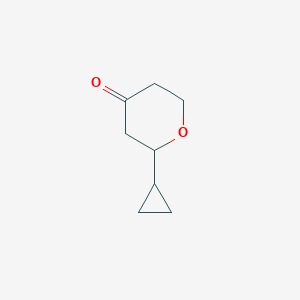
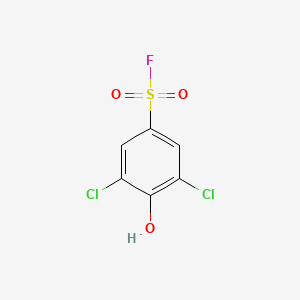

![2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B3377692.png)
